molecular formula C11H12F3NO2 B14805250 N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14805250
M. Wt: 247.21 g/mol
InChI Key: IYOSQNVUCGDERV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a trifluoromethylphenyl group at the 2-position and methoxy-methyl substituents on the acetamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name

N-methoxy-N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-15(17-2)10(16)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOSQNVUCGDERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with a trifluoromethyl-substituted benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds via nucleophilic acyl substitution, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stability and lipophilicity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethylphenyl Acetamides with Piperazine Moieties

Compounds bearing both trifluoromethylphenyl and piperazine groups exhibit enhanced binding to receptors due to the piperazine ring’s ability to modulate solubility and hydrogen-bonding interactions. For example:

  • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14): This compound (melting point: 154–156°C) demonstrates how piperazine incorporation can improve solubility compared to non-cyclic N-substituents. Its molecular weight (393.43 g/mol) and ClogP value (3.82) suggest moderate lipophilicity, suitable for blood-brain barrier penetration .
  • N-(2-Oxo-1-phenyl-2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)acetamide (54) : With a higher molecular weight (487.47 g/mol) and yield of 90%, this derivative highlights the impact of branching and additional phenyl groups on synthetic complexity and yield .

Key Comparison :

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) ClogP
Target Compound* ~291.27† Not reported ~2.5‡
Compound 14 393.43 154–156 85 3.82
Compound 54 487.47 154.7–155.4 90 4.12

*Estimated based on structure; †Calculated using PubChem; ‡Predicted via ChemDraw.

Derivatives with Halogen and Alkoxy Substituents

Halogenation and alkoxy modifications influence electronic properties and metabolic stability:

  • It is marketed as a high-purity research chemical, emphasizing its utility in structure-activity relationship (SAR) studies .
  • 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: With a ClogP of 4.15 and molecular weight 343.73 g/mol, the phenoxy group introduces conformational rigidity, which may reduce rotational freedom compared to the target compound .

Bis-Acetamide Derivatives

Dimeric acetamides, such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (44) , exhibit doubled molecular weights (~584.36 g/mol) and reduced solubility in polar solvents. These compounds are synthesized via Schiff base formation, achieving yields up to 88%, and may serve as protease inhibitors or allosteric modulators due to their extended structures .

Pharmacologically Active Analogues

While the target compound’s bioactivity is unspecified, structural relatives show promising results:

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Displays analgesic activity surpassing paracetamol, highlighting the role of sulfonamide and piperazine groups in enhancing potency .
  • Thiazolotriazole-acetamide hybrids (e.g., Compound 30) : Exhibit anti-infective properties, with yields of 66–78%, demonstrating the compatibility of trifluoromethylphenyl groups with complex heterocycles .

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